2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of 2,5-dichloroaniline with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile and catalysts like palladium on carbon.
Scientific Research Applications
2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: It has shown promise in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of pathogens. This inhibition disrupts the normal functioning of these pathogens, leading to their death or reduced activity .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2,5-dichloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide include other thiazole derivatives such as:
2,4-dichloroaniline: Known for its use in the production of dyes and herbicides.
2,5-dichloroaniline: Used in the synthesis of various organic compounds.
2,6-dichloroaniline: Another derivative with applications in chemical synthesis. What sets this compound apart is its unique combination of substituents on the thiazole ring, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H15Cl2N3O2S |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[2-(2,5-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-10-2-5-12(6-3-10)21-16(24)9-15-17(25)23-18(26-15)22-14-8-11(19)4-7-13(14)20/h2-8,15H,9H2,1H3,(H,21,24)(H,22,23,25) |
InChI Key |
MBQUWMBXKLBVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=C(C=CC(=C3)Cl)Cl)S2 |
Origin of Product |
United States |
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